![molecular formula C12H12O3 B14484459 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane CAS No. 64020-47-9](/img/structure/B14484459.png)
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a phenyl group and a prop-2-yn-1-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with prop-2-yn-1-ol under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like molecular oxygen or other oxidizing agents can be used.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamides, while substitution reactions can produce a variety of substituted dioxolane derivatives .
科学研究应用
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of chemical probes for studying biological systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism by which 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane exerts its effects involves its ability to act as a photosensitizer. Upon exposure to light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can then interact with various molecular targets, leading to a range of chemical transformations.
相似化合物的比较
Similar Compounds
- 4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Uniqueness
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is unique due to its dioxolane ring structure combined with a phenyl and prop-2-yn-1-yloxy group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
属性
CAS 编号 |
64020-47-9 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-phenyl-2-prop-2-ynoxy-1,3-dioxolane |
InChI |
InChI=1S/C12H12O3/c1-2-8-13-12(14-9-10-15-12)11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
InChI 键 |
GGLMYSCBKCCNGQ-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1(OCCO1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
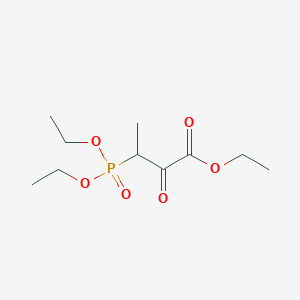
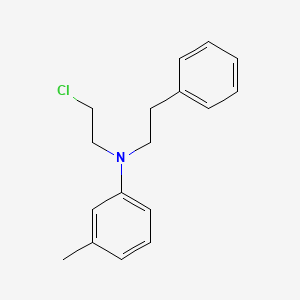
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
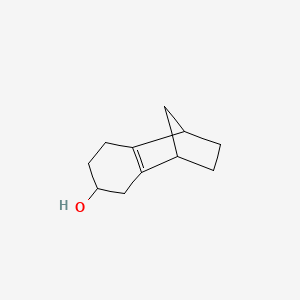

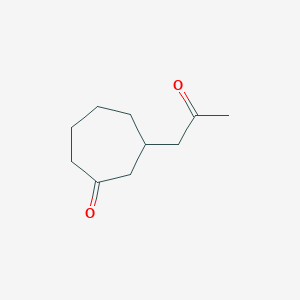
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
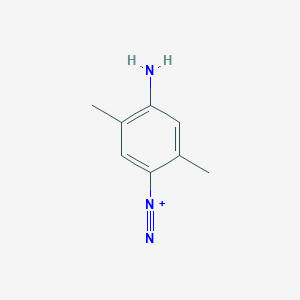
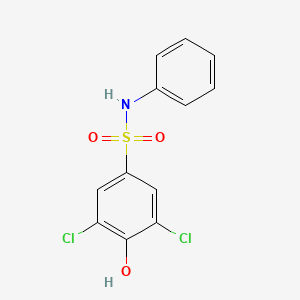
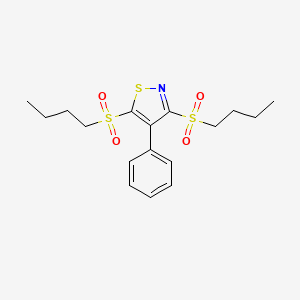
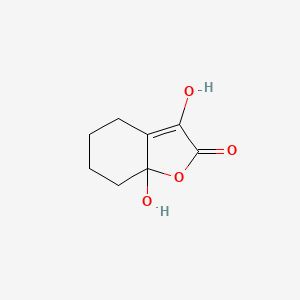
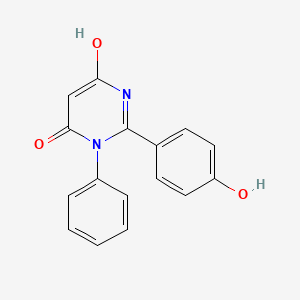
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
